molecular formula C7H10FN3O2 B13298118 ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13298118
M. Wt: 187.17 g/mol
InChI Key: WMGILCQZKROUNF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with amino, fluoro, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of enaminones with hydrazines, followed by fluorination and esterification steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohol derivatives.

Scientific Research Applications

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with its target .

Comparison with Similar Compounds

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

The presence of the fluoro and methyl groups in this compound makes it unique and potentially more versatile in various applications.

Biological Activity

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H10FN3O2
  • Molar Mass : 173.17 g/mol
  • CAS Number : 2484964-07-8
  • IUPAC Name : Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the amino and carboxylate groups. Recent studies have highlighted various synthetic routes that improve yield and purity, which are critical for biological evaluations .

Anticancer Properties

Research indicates that compounds with a pyrazole scaffold, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer

In one study, a series of pyrazole derivatives were evaluated for their antiproliferative effects, showing promising results with IC50 values indicating potent activity against these cancer types .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds in this class have demonstrated superior COX inhibitory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

  • Inhibition of COX Enzymes : This leads to reduced production of prostaglandins, which are mediators of inflammation.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies

StudyCell LineIC50 ValueActivity
Study AMDA-MB-23115 µMAntiproliferative
Study BHepG210 µMAntiproliferative
Study CCOX Inhibition0.01 µM (COX-2)Anti-inflammatory

These findings underscore the potential of this compound as a lead compound for further development in cancer therapy and anti-inflammatory treatments.

Properties

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

IUPAC Name

ethyl 5-amino-4-fluoro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H10FN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3

InChI Key

WMGILCQZKROUNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1F)N)C

Origin of Product

United States

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